N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide
Overview
Description
“N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a pyridine derivative, the 3-position can be functionalized with a sulfonamide group.
Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions.
N-ethylation and N-phenylation:
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Possible use in drug development, particularly in designing new antibiotics or other therapeutic agents.
Industry: Applications in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of “N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-phenyl-3-pyridinesulfonamide: Lacks the piperidine group.
N-ethyl-N-phenyl-6-(1-piperidinyl)-benzenesulfonamide: Similar structure but with a benzene ring instead of pyridine.
Uniqueness
The presence of both the piperidine and pyridine rings, along with the sulfonamide group, makes “N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide” unique. This combination of functional groups can result in distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-ethyl-N-phenyl-6-piperidin-1-ylpyridine-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-21(16-9-5-3-6-10-16)24(22,23)17-11-12-18(19-15-17)20-13-7-4-8-14-20/h3,5-6,9-12,15H,2,4,7-8,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDKEUMCACHSTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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